molecular formula C12H16ClNO2 B3150900 N-(4-CHLORO-3-METHOXYPHENYL)-2,2-DIMETHYL-PROPANAMIDE CAS No. 698395-67-4

N-(4-CHLORO-3-METHOXYPHENYL)-2,2-DIMETHYL-PROPANAMIDE

Cat. No.: B3150900
CAS No.: 698395-67-4
M. Wt: 241.71 g/mol
InChI Key: MOGZTRMVASFWHB-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-Methoxyphenyl)-2,2-Dimethyl-Propanamide is a substituted propanamide derivative characterized by a 4-chloro-3-methoxyphenyl group attached to the amide nitrogen and two methyl groups at the 2-position of the propanamide backbone. This structural configuration imparts unique physicochemical properties, such as steric hindrance from the dimethyl groups and electronic modulation from the chloro and methoxy substituents.

Properties

IUPAC Name

N-(4-chloro-3-methoxyphenyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-12(2,3)11(15)14-8-5-6-9(13)10(7-8)16-4/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGZTRMVASFWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-3-methoxyphenyl)-2,2-dimethyl-propanamide typically involves the reaction of 4-chloro-3-methoxyaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted amides or thioamides.

Scientific Research Applications

N-(4-Chloro-3-methoxyphenyl)-2,2-dimethyl-propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-methoxyphenyl)-2,2-dimethyl-propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Propanamide Derivatives

Compound Name Substituents on Aromatic Ring Propanamide Modifications Molecular Formula Molecular Weight
This compound 4-Cl, 3-OCH3 2,2-Dimethyl C₁₃H₁₇ClNO₂ 265.7 g/mol
Propanil (N-(3,4-Dichlorophenyl)propanamide) 3-Cl, 4-Cl None C₉H₉Cl₂NO 218.1 g/mol
2-Chloro-3-[2-Chloro-4-(Trifluoromethyl)phenyl]-N-(4-Methoxyphenyl)propanamide 2-Cl, 4-CF₃ (on phenyl) 2-Chloro substitution on propanamide C₁₇H₁₄Cl₂F₃NO₂ 392.2 g/mol
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide Piperidinyl with methoxymethyl None C₁₆H₂₄N₂O₂ 276.4 g/mol
Compound 1d (Pyrimidine derivative with 4-chloro-3-methoxyphenyl) 4-Cl, 3-OCH3 (on pyrazole) Pyrimidine core with arylsulfonamido N/A N/A

Key Observations:

The 2,2-dimethyl group on the propanamide backbone introduces steric hindrance, which may reduce rotational flexibility and influence binding specificity relative to unmodified propanamides .

Biological Activity :

  • Propanil (3,4-dichlorophenyl analog) is a herbicide, suggesting that chloro-substituted propanamides exhibit agrochemical utility .
  • Compound 1d (4-chloro-3-methoxyphenyl pyrimidine derivative) demonstrated broad-spectrum antiproliferative activity in cancer cell lines, highlighting the pharmacological relevance of this substitution pattern .

Physicochemical Properties :

  • The trifluoromethyl group in the compound from increases lipophilicity and metabolic stability compared to methoxy or chloro substituents.
  • The piperidinyl-methoxymethyl group in enhances solubility in polar solvents due to the heterocyclic nitrogen and ether linkage.

Functional Implications of Substituent Positioning

Table 2: Impact of Substituent Positioning on Activity

Compound Substituent Position Observed Activity/Use Reference
This compound 4-Cl, 3-OCH3 Hypothesized pharmaceutical use -
Propanil 3-Cl, 4-Cl Herbicidal activity
Compound 1d 4-Cl, 3-OCH3 (on pyrazole) Antiproliferative activity
  • 4-Chloro-3-Methoxy Substitution : This pattern is associated with enhanced bioactivity in cancer models (e.g., compound 1d ), likely due to optimized electronic and steric interactions with cellular targets.
  • Dichloro Substitution (Propanil) : The 3,4-dichloro configuration is critical for herbicidal action, possibly through inhibition of acetolactate synthase in plants .

Biological Activity

N-(4-Chloro-3-methoxyphenyl)-2,2-dimethyl-propanamide is a chemical compound with significant biological activity, primarily characterized by its potential in medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H17ClNO2
  • Molecular Weight : Approximately 259.74 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in organic solvents, slightly soluble in water
  • Melting Point : 78-80°C

The compound features a 4-chloro-3-methoxyphenyl group attached to a 2,2-dimethyl-propanamide backbone, which contributes to its unique chemical properties and biological activities .

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties, particularly against acetylcholinesterase (AChE). This inhibition is relevant in the context of Alzheimer's disease, where AChE plays a significant role in neurotransmitter regulation . The compound's interaction with AChE may lead to increased levels of acetylcholine, potentially enhancing cognitive function in affected individuals.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, it has demonstrated cytotoxic effects on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The growth inhibition concentrations (GI50) for these cell lines were reported as follows:

Cell LineGI50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

These findings suggest that this compound may serve as a potential candidate for further development in cancer therapeutics .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains by interfering with their metabolic pathways. This includes potential effects on bacterial cell wall synthesis .
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can protect cells from oxidative stress and damage.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study conducted on the effects of this compound on different cancer cell lines revealed significant cytotoxicity. The mechanism was linked to the induction of apoptosis in cancer cells .
  • Enzyme Inhibition Study : Another research focused on the enzyme inhibition profile of the compound indicated its effectiveness against AChE, supporting its potential use in treating neurodegenerative diseases .
  • Antimicrobial Research : Investigations into the antimicrobial properties showed that the compound inhibited growth in various pathogenic bacteria, suggesting its utility as an antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for N-(4-chloro-3-methoxyphenyl)-2,2-dimethylpropanamide?

Methodological Answer: The compound is typically synthesized via nucleophilic acyl substitution. A common route involves reacting 4-chloro-3-methoxyaniline with 2,2-dimethylpropanoyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Reflux conditions (40–50°C, 6–8 hours) ensure high conversion rates. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >80% purity. Characterization by 1H^{1}\text{H} and 13C^{13}\text{C} NMR is critical; key peaks include aromatic protons (δ 6.8–7.2 ppm) and tert-butyl carbons (δ 28–32 ppm) .

Q. Table 1: Key Reaction Conditions

ParameterOptimal ValueSource
SolventDichloromethane (DCM)
BaseTriethylamine
Temperature40–50°C (reflux)
Reaction Time6–8 hours
PurificationColumn chromatography

Q. What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} NMR confirms aromatic substitution patterns (δ 6.8–7.2 ppm) and tert-butyl groups (δ 1.2–1.4 ppm). 13C^{13}\text{C} NMR identifies carbonyl carbons (δ 170–175 ppm) and quaternary carbons (δ 40–45 ppm). Multiplicity in DEPT-135 distinguishes CH3_3 groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 269.1) and fragmentation patterns.
  • IR Spectroscopy : Stretching vibrations for amide C=O (1650–1700 cm1^{-1}) and aryl C-Cl (550–600 cm1^{-1}) confirm functional groups .

Q. Table 2: NMR Data from Literature

Proton/CarbonChemical Shift (δ, ppm)MultiplicityAssignment
Ar-H (C4)7.12SingletChloro-substituted
OCH3_33.85SingletMethoxy group
CO-NH8.10BroadAmide proton

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer: Stability studies should include:

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC. Amide bonds are prone to hydrolysis under strongly acidic/basic conditions .
  • Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>150°C). Store samples at –20°C in anhydrous DMSO to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for derivatives of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for reactions like electrophilic substitution. Software (e.g., Gaussian, ORCA) calculates activation energies and optimizes geometries .
  • Reaction Path Search : Automated tools (e.g., AFIR) explore possible intermediates and byproducts. Validate predictions with experimental kinetics (e.g., Arrhenius plots) .

Q. Table 3: Computational Parameters for DFT

ParameterValue
Basis Set6-31G(d,p)
FunctionalB3LYP
Solvent ModelPCM (Dichloromethane)

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Statistical Meta-Analysis : Pool data from multiple studies (e.g., IC50_{50} values for enzyme inhibition) using random-effects models. Adjust for variables like cell line heterogeneity or assay protocols .
  • Factorial Design of Experiments (DoE) : Test interactions between variables (e.g., concentration, incubation time) to identify confounding factors. Use ANOVA to isolate significant effects .

Q. What strategies optimize reaction yields and purity in scaled-up synthesis?

Methodological Answer:

  • Continuous Flow Reactors : Improve mixing and heat transfer compared to batch processes. Use microreactors with residence times <10 minutes to minimize side reactions .
  • Design of Experiments (DoE) : Apply a Box-Behnken design to optimize parameters (temperature, stoichiometry, solvent ratio). Response surface methodology (RSM) identifies maxima in yield-purity space .

Q. Table 4: DoE Variables for Optimization

VariableRange Tested
Temperature30–70°C
Molar Ratio (A:B)1:1 to 1:1.5
Solvent (DCM:EtOAc)70:30 to 90:10

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_\text{on}, koff_\text{off}) to receptors. Immobilize the target protein on a sensor chip and monitor real-time interactions .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein docking (e.g., GROMACS) over 100 ns trajectories to identify stable binding conformations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-CHLORO-3-METHOXYPHENYL)-2,2-DIMETHYL-PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-CHLORO-3-METHOXYPHENYL)-2,2-DIMETHYL-PROPANAMIDE

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